N-(2-Chloro-2-cyano-ethyl)-4-methyl-benzenesulfonamide

Description

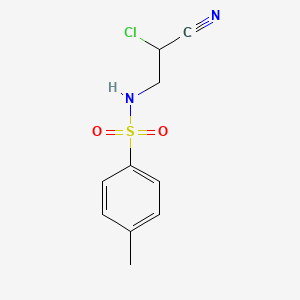

N-(2-Chloro-2-cyano-ethyl)-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 2-chloro-2-cyano-ethyl group. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The presence of both chloro and cyano groups in the ethyl chain introduces steric and electronic effects that may influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No. |

42883-03-4 |

|---|---|

Molecular Formula |

C10H11ClN2O2S |

Molecular Weight |

258.73 g/mol |

IUPAC Name |

N-(2-chloro-2-cyanoethyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C10H11ClN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12/h2-5,9,13H,7H2,1H3 |

InChI Key |

XAPTWFDHJNWRNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C#N)Cl |

Origin of Product |

United States |

Biological Activity

N-(2-Chloro-2-cyano-ethyl)-4-methyl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure includes a chloro and cyano substituent that enhances its biological activity.

Recent studies have focused on synthesizing various derivatives of benzenesulfonamides, including modifications that improve their pharmacological profiles. For instance, the introduction of different substituents at the para position of the benzene ring has been shown to significantly affect activity against various biological targets .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. It has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound demonstrates considerable antibacterial activity, which could be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways .

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies using U87 glioblastoma cells showed that this compound can induce significant cell death:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 60 |

| 50 | 40 |

| 100 | 20 |

At a concentration of 100 µM, the compound exhibited approximately 80% inhibition of cell growth, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial for various physiological processes.

- DNA Interaction : It has been reported that benzenesulfonamide derivatives can bind to DNA, leading to interference with replication and transcription processes.

- Receptor Modulation : The interaction with receptor tyrosine kinases has been highlighted as a pathway through which this compound can exert anti-tumor effects .

Case Studies

- Anticancer Efficacy in Glioblastoma : A study demonstrated that this compound significantly inhibited the proliferation of U87 cells in a dose-dependent manner, suggesting its potential use in treating glioblastoma .

- Antimicrobial Testing : Another investigation evaluated the compound against various pathogens, confirming its broad-spectrum antibacterial activity and establishing it as a candidate for further development in antibiotic therapies .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N-(2-Chloro-2-cyano-ethyl)-4-methyl-benzenesulfonamide lies in its chloro-cyano-ethyl substituent. Below is a comparison with key analogs:

Key Observations :

- Heterocyclic substituents (e.g., pyrimidine in ) may improve solubility and pharmacokinetic profiles.

- Phenyl or benzylidene groups () introduce aromatic interactions, affecting molecular stacking and stability.

Key Observations :

- The target compound’s synthesis uses TDAE (tetrakis(dimethylamino)ethylene) as a reductant in DMF, achieving moderate yield (47%) .

Key Observations :

- Silver complexes (e.g., C1 in ) show significantly lower MIC values, indicating enhanced efficacy.

- Nitro and hydroxy groups () correlate with improved Gram-negative activity, suggesting the target’s cyano group may offer similar advantages.

Physicochemical Properties

Crystallographic data and hydrogen bonding patterns influence bioavailability:

Key Observations :

- The target compound’s chloro-cyano substituents may disrupt crystallization, complicating structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.